Dichloromethane-d2

Description

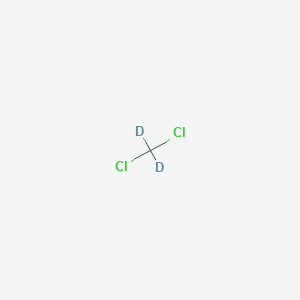

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dichloro(dideuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2/c2-1-3/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWUJEATGCHHMB-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937204 | |

| Record name | Dichlorodideuteriomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a penetrating odor like ether; Hygroscopic; [NTP] | |

| Record name | Methylene chloride-d2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

353.1 [mmHg] | |

| Record name | Methylene chloride-d2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1665-00-5 | |

| Record name | Dichloromethane-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloro(2H2)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodideuteriomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(2H2)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Labeling Strategies for Dichloromethane D2

Advancements in Deuterium-Hydrogen Exchange Processes for CD2Cl2 Synthesis

Recent advancements in the synthesis of deuterated methylene (B1212753) chloride predominantly focus on deuterium-hydrogen (D/H) exchange processes. A notable development involves contacting methylene chloride (CH2Cl2) with an aqueous phase containing deuteroxide ions in the presence of a phase-transfer catalyst. This method has demonstrated the capability to provide deuterated methylene chloride in high yields with a deuterium (B1214612) content exceeding 99%, while minimizing raw material costs and reducing the need for extensive recycling. google.comgoogle.com The process allows for the essentially quantitative exchange of deuterium for hydrogen in methylene chloride under phase-transfer conditions, without requiring cosolvents or leading to product decomposition. google.comgoogle.com An additional economic advantage of this process is the ability to recover and reuse D2O from the residual aqueous phase. google.comgoogle.com

Phase-transfer catalysis (PTC) plays a pivotal role in the efficient D/H exchange for CD2Cl2 production. This catalytic approach facilitates reactions between reactants located in different phases, such as an organic phase containing methylene chloride and an aqueous phase containing deuteroxide ions. google.comgoogle.comgoogleapis.com

Various phase-transfer catalysts have been investigated, including tetraalkylammonium salts like tetrabutylammonium (B224687) hydrogen sulfate (B86663), tetrabutylammonium chloride, tetrabutylammonium bromide, and methyltricaprylylammonium (B1210593) chloride (Aliquat 336). google.comgoogle.comgoogleapis.com Research indicates that the counteranion of the quaternary ammonium (B1175870) catalyst significantly influences the rate of D/H exchange. For example, tetrabutylammonium hydrogen sulfate has been shown to catalyze the D/H exchange much faster than Aliquat 336. google.comgoogleapis.com In contrast, tetrabutylammonium bromide resulted in a poor yield of D/H exchange. google.com

The aqueous phase is typically prepared by dissolving a base, such as sodium deuteroxide (NaOD) or sodium oxide (Na2O), in deuterium oxide (D2O). google.comgoogle.comgoogleapis.com For optimal results, it is preferred that the relative amount of deuterium atoms to hydrogen atoms in the aqueous phase is as high as possible. google.com A particularly preferred method for preparing the aqueous phase involves dissolving sodium oxide in D2O, ideally at a molar ratio of approximately 1:5 (Na2O to D2O). google.comgoogleapis.com The concentration of the catalyst is also a critical factor, with a preferred range of 0.1 to 20 mole percent relative to methylene chloride. Specifically, for methyltricaprylylammonium chloride and tetrabutylammonium salts, a molar ratio of catalyst to methylene chloride around 0.004 (0.4 mole percent) is particularly favored. googleapis.com

Mechanistic investigations into the D/H exchange process for CD2Cl2 synthesis reveal that deuterium can be essentially quantitatively exchanged for hydrogen atoms under phase-transfer conditions. This exchange occurs without the need for cosolvents and without decomposition of the product. google.comgoogle.com It has been observed that methylene chloride undergoes negligible SN2 displacement of chloride ions by deuteroxide ions under these phase-transfer conditions. google.com This suggests that the primary mechanism for deuterium incorporation is a deprotonation-reprotonation pathway, where the deuteroxide ions facilitate the removal of protons from methylene chloride, followed by the incorporation of deuterium from the D2O. The phase-transfer catalyst is crucial for transporting the deuteroxide ions from the aqueous phase to the organic phase, enabling the reaction to proceed efficiently.

Achieving high deuteration grades, often exceeding 99% deuterium content, is a primary objective in CD2Cl2 synthesis. Earlier methods, such as one disclosed by Atkinson et al., involved homogeneous solutions of CH2Cl2 in dimethyl sulfoxide (B87167) mixed with D2O containing NaOD, refluxed for 24 hours, yielding only 33% D. While this could be enriched to 42% D by recycling, obtaining very high deuterium content (e.g., >99% D) would necessitate numerous enriching cycles, making the process costly and unproductive due to the solubility of methylene chloride in dimethyl sulfoxide and the difficulty in separating the deuterated product. google.comgoogle.comgoogleapis.com

The phase-transfer catalysis method, however, offers a more efficient route to high deuteration. Optimization efforts have focused on catalyst selection and reaction parameters. For instance, using Aliquat 336 as a catalyst, D/H exchange percentages reached 62.35% in 20 hours, and 70.86% (representing 100% of the calculated equilibrium maximum of 71.0%) in 74 hours. google.comgoogle.com Tetrabutylammonium hydrogen sulfate demonstrated a significantly faster rate, achieving 63.04% D/H exchange (89% of the maximum equilibrium value) in just 3 hours. google.comgoogleapis.com Tetrabutylammonium chloride also showed good efficiency, with 44.7% D/H exchange (63% of the maximum equilibrium amount) in 3 hours. google.comgoogleapis.comgoogle.com

The following table summarizes selected optimization results for D/H exchange of CH2Cl2 under phase-transfer catalysis conditions:

| Catalyst | Reaction Time (h) | % D/H Exchange (Observed) | % D/H Exchange (Relative to Max Equilibrium) | Maximum Equilibrium % D/H Exchange | Source |

| Aliquat 336 | 15.5 | 42.4 | - | - | google.com |

| Aliquat 336 | 20 | 62.35 | 87% | 71.0% | google.comgoogle.com |

| Aliquat 336 | 44 | 66.13 | 93% | 71.0% | google.comgoogle.com |

| Aliquat 336 | 74 | 70.86 | 100% | 71.0% | google.comgoogle.com |

| Aliquat 336 | 119 | 73.13 | 100% | 71.0% | google.comgoogle.com |

| Tetrabutylammonium Hydrogen Sulfate | 3 | 63.04 | 89% | 71.0% | google.comgoogleapis.com |

| Tetrabutylammonium Hydrogen Sulfate | 4 | 65.30 | 92% | 71.0% | googleapis.com |

| Tetrabutylammonium Chloride | 3 | 44.7 | 63% | 71.0% | google.comgoogleapis.comgoogle.com |

| Recycled Organic Layer (PTC) | 41 | 93.12 | 100% | Calculated Equilibrium Maximum | googleapis.com |

| Recycled Organic Layer (PTC) | 21 (1st recycle) | 94.2 | 97% | Equilibrium Maximum | google.com |

| Recycled Organic Layer (PTC) | +11 (2nd recycle) | 95.9 | 98% | Equilibrium Maximum | google.com |

| Recycled Organic Layer (PTC) | +55 (3rd recycle) | 98.57 | 99.6% | Equilibrium Maximum | google.com |

Mechanistic Investigations of Deuteration Efficiency and Selectivity

Alternative Synthetic Routes to Dichloromethane-d2

Beyond the advancements in D/H exchange processes, other methods for preparing deuterated methylene chloride have been documented in chemical literature. google.comgoogle.comgoogleapis.com

One alternative method for synthesizing deuterated methylene chloride involves the reaction of chloroform-d (B32938) (CDCl3) with metallic zinc. This approach was described by Myers et al. (1952) and Shimanouchi et al. (1962), who reported the preparation of deuterated methylene chloride by heating CDCl3 with metallic zinc in the presence of deuterated acetic acid (CH3CO2D). google.comgoogle.comgoogleapis.com While this method offers a route to CD2Cl2, it is generally associated with poor yields and results in the destruction of a significant portion of the costly starting materials, CDCl3 and CH3CO2D. google.comgoogle.comgoogleapis.com The underlying reaction involves the reduction of chloroform-d, where nascent hydrogen (or deuterium in this case, from the reaction of zinc with an acid in a deuterated medium) acts as a reducing agent to replace chlorine atoms with deuterium. sciencemadness.org

Another reported synthetic route to this compound involves the reaction between deuterated formaldehyde (B43269) (CD2O) and phosphorus pentachloride (PCl5). Leitch et al. (1953) documented this method, where CD2O is treated with PCl5 to yield CD2Cl2. google.comgoogle.comgoogleapis.com A significant drawback of this method is the high cost and difficulty associated with preparing the necessary deuterated formaldehyde starting material in substantial quantities, often limiting its utility to small laboratory-scale preparations. google.comgoogle.comgoogleapis.com

Exploration of Novel Precursors and Catalytic Systems for CD2Cl2 Formation

The preparation of highly deuterated methylene chloride, such as this compound, often relies on phase-transfer catalysis (PTC) to facilitate the efficient exchange of hydrogen for deuterium. In this methodology, methylene chloride (CH2Cl2) serves as the primary precursor. The deuterium source is typically an aqueous phase containing deuteroxide ions, which can be generated by dissolving a deuteroxide base like sodium deuteroxide (NaOD) in deuterium oxide (D2O), or more preferably, by dissolving an alkali metal oxide such as sodium oxide (Na2O) in D2O google.comgoogle.com. The optimal molar ratio for preparing the aqueous phase with sodium oxide in D2O is approximately 1 to 5, respectively google.comgoogle.com.

Key to the efficiency of this process are the phase-transfer catalysts. Quaternary ammonium salts have been identified as effective catalysts for promoting the D/H exchange. Examples include Aliquat 336 (methyltricaprylylammonium chloride) and tetrabutylammonium hydrogen sulfate google.comgoogle.com. These catalysts facilitate the transfer of deuteroxide ions from the aqueous phase to the organic phase where the exchange reaction with CH2Cl2 occurs.

Research has demonstrated the effectiveness of these catalytic systems in achieving significant deuterium incorporation. For instance, a process involving CH2Cl2, D2O (99.7% D), Na2O, and Aliquat 336 showed substantial D/H exchange over time. In one experiment, after 74 hours of reaction at 10°-15°C, 70.86% D/H exchange was observed, reaching 100% of the calculated equilibrium maximum under those conditions google.com. The use of tetrabutylammonium hydrogen sulfate as a catalyst has shown even faster rates of D/H exchange compared to Aliquat 336 google.com.

Isotopic Enrichment and Purity Analysis in this compound Synthesis

The quality of this compound is defined by its isotopic enrichment and chemical purity, both of which are rigorously analyzed to ensure its suitability for sensitive applications like NMR spectroscopy.

Achieving high deuterium atom percent enrichment in this compound is paramount for its utility as an NMR solvent, as it minimizes residual proton signals that could interfere with sample analysis. The phase-transfer catalysis method described above is a key technique for this purpose. Through optimized reaction conditions and, crucially, sequential recycling of the organic phase, very high levels of deuterium incorporation can be attained google.comgoogle.com.

The sequential recycling process, as demonstrated in research, is critical for pushing the deuterium content beyond initial equilibrium limits. For example, a reaction initially yielding 71.22% D/H exchange could be recycled twice to achieve 98.57% D, demonstrating the efficacy of this multi-step enrichment strategy google.comgoogle.com.

Table 1: Deuterium/Hydrogen Exchange in CH2Cl2 via Phase-Transfer Catalysis google.comgoogle.com

| Catalyst | Aqueous Phase Composition | Reaction Time (h) | Observed % D/H Exchange | % Relative to Equilibrium Maximum |

| Aliquat 336 | D2O/Na2O | 20 | 62.35 | 87 |

| Aliquat 336 | D2O/Na2O | 44 | 66.13 | 93 |

| Aliquat 336 | D2O/Na2O | 74 | 70.86 | 100 |

| Aliquat 336 | D2O/Na2O | 119 | 73.13 | 100 |

| Aliquat 336 | D2O/Na2O (1st recycle) | 21 | 94.2 | 97 |

| Aliquat 336 | D2O/Na2O (2nd recycle) | 32 (total) | 95.9 | 98 |

| Aliquat 336 | D2O/Na2O (3rd recycle) | 55 | 98.57 | 99.6 |

| Tetrabutylammonium Hydrogen Sulfate | D2O/Na2O | 3 | 63.04 | 89 |

| Tetrabutylammonium Hydrogen Sulfate | D2O/Na2O | 4 | 65.30 | 92 |

The quantification of deuterium content in this compound is predominantly performed using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy zeotope.comgoogle.comgoogle.comuni-onward.com.tw. This method leverages the fact that deuterium is NMR-inactive in ¹H NMR, meaning only residual hydrogen atoms will produce a signal. The percentage of D/H exchange is determined by analyzing the integration area of the remaining protonated species, specifically CHDCl2 and CH2Cl2 google.comgoogle.com.

In a typical ¹H NMR spectrum of this compound, the residual protonated solvent peak (CHDCl2) appears as a characteristic signal rsc.orgpitt.edursc.org. For CHD2 groups, this signal is observed as a 1:2:3:2:1 quintet with a splitting of approximately 2 Hz pitt.edu. By comparing the integration area of this residual proton signal to a known standard or by calculating the relative abundance of protonated species, the deuterium content can be precisely determined google.comgoogle.com.

Quantitative NMR (qNMR) is a robust method used for purity determination, including isotopic purity. In qNMR, a sample is mixed with an internal standard of known purity and dissolved in a deuterated solvent. The quantitative value of the sample's purity (or deuterium content) is then calculated based on the relationship between the integrated areas of the spectral peaks from the sample and the standard, considering the number of protons, prepared masses, and molecular weights fujifilm.com. This approach allows for highly reliable purity and quantity measurements traceable to the International System of Units (SI) fujifilm.com.

Beyond isotopic enrichment, the chemical purity of this compound is critical, as residual impurities can interfere with sensitive analytical techniques, particularly NMR spectroscopy. Comprehensive analysis involves identifying and quantifying any non-deuterated or other chemical contaminants.

One of the primary methods for assessing chemical purity is ¹H NMR spectroscopy, which is used to analyze impurity peaks present in the solvent uni-onward.com.tw. This includes quantifying the water content by measuring the water peak height relative to the residual solvent peak uni-onward.com.tw. For water-soluble deuterated products, water content may also be specified using Karl Fischer titration merckmillipore.com.

Various analytical techniques are employed to ensure high chemical purity:

¹H NMR and ¹³C NMR: These are routinely used to screen for and identify trace impurities. Tables of chemical shifts for common laboratory solvents, organics, and gases as trace impurities in deuterated solvents, including CD2Cl2, are available to aid in their identification carlroth.compitt.edu. For example, residual protonated solvent peaks (e.g., CH2Cl2 and CHDCl2) are typically observed in the ¹H NMR spectrum of CD2Cl2 rsc.orgpitt.edursc.org.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are utilized for separating and identifying volatile organic impurities rsc.org.

Size Exclusion Chromatography (SEC): This method is employed for purification to achieve a purity suitable for NMR analysis, often using HPLC-UV grade dichloromethane (B109758) as the eluent rsc.org.

Manufacturers of this compound typically ensure a high degree of deuteration, high purity of the starting compound, and controlled water content. Products are often filled under a protective atmosphere, such as nitrogen, to prevent contamination and maintain purity carlroth.com.

Table 2: Typical Purity Specifications for this compound zeotope.comcarlroth.comuni-onward.com.twmerckmillipore.com

| Property | Unit of Measure | Minimum Value | Maximum Value |

| Deuteration Degree (D Content) | atom%D | 99.5 | 99.96 |

| Appearance | Visual | Colorless | Clear liquid |

| Water Content (w(H2O)) | % (mol) or ppm | - | Low |

| Chemical Purity | % | High | - |

Advanced Spectroscopic Applications of Dichloromethane D2 in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy with Dichloromethane-d2

This compound is widely employed in both proton (¹H) and carbon-13 (¹³C) NMR analysis due to its advantageous characteristics. zeotope.comvwr.comalfa-chemistry.com Its use is particularly beneficial for routine tasks such as structure determination and identity verification in research and development laboratories, as well as for the elucidation of reaction mechanisms and metabolisms. carlroth.com

Utility as a Deuterated Solvent in ¹H and ¹³C NMR Analysis

The primary utility of CD2Cl2 as an NMR solvent stems from its deuterated nature, which significantly simplifies spectra and enhances data quality. zeotope.comvwr.comalfa-chemistry.com Deuterated solvents are essential in NMR spectroscopy for several reasons, including avoiding overwhelming solvent signals, stabilizing the magnetic field strength, and accurately defining the 0 ppm reference.

In ¹H NMR spectroscopy, the presence of an ordinary proton-containing solvent would result in a dominant solvent absorption signal, obscuring the signals from the protons of interest in the sample. By using deuterated solvents like CD2Cl2, this interference is largely eliminated because deuterium (B1214612) atoms absorb at a significantly different frequency than protons. alfa-chemistry.comcarlroth.com While the solvent is highly deuterated (typically 99-99.9% D), a residual proton signal from the CHDCl2 isotopomer is still observed in ¹H NMR spectra. epfl.chresearchgate.net This residual signal for CD2Cl2 typically appears as a triplet due to coupling with the two deuterium atoms, with a chemical shift around 5.32 ppm. rsc.orgwashington.edu

For ¹³C NMR spectra, the solvent signal originates from the natural abundance of ¹³C atoms within the perdeuterated solvent. epfl.ch In the case of CD2Cl2, the ¹³C signal appears as a triplet due to the coupling with the two deuterium nuclei, with a chemical shift around 53.8 ppm. washington.edu

Table 1: Typical NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes | Source |

| ¹H (residual CHDCl2) | 5.32 | Triplet (1:1:1) | Due to coupling with two deuterium atoms. | rsc.orgwashington.edu |

| ¹³C (CD2Cl2) | 53.8 | Triplet | Due to coupling with two deuterium atoms. | washington.edu |

This compound can facilitate the assignment of acidic protons (e.g., those from -OH, -NH, or -SH groups) through deuterium exchange. carlroth.combdu.ac.in When a compound containing acidic protons is dissolved in a deuterated solvent like CD2Cl2, these labile protons can exchange with the deuterium atoms of the solvent. carlroth.comresearchgate.netbdu.ac.in This exchange leads to the disappearance of the corresponding proton signals in the ¹H NMR spectrum, simplifying the spectrum and allowing for unambiguous identification of these exchangeable protons. carlroth.combdu.ac.inrsc.org For instance, the proton of a secondary amine might not be visible in NMR spectra due to the rapid exchange of hydrogen and deuterium atoms. rsc.org

CD2Cl2 is a suitable solvent for temperature-dependent NMR studies due to its relatively low melting point (-97 °C or -95 °C) and boiling point (40 °C), providing a broad liquid range for experimentation. vwr.comcarlroth.comwashington.edu This allows researchers to investigate dynamic processes, conformational changes, and kinetic phenomena that are sensitive to temperature. For example, temperature-dependent ¹H and ¹⁵N NMR spectra in this compound have been used to study solvent-assisted proton transfer in biologically relevant Schiff bases. fu-berlin.de Similarly, paramagnetic ¹³C NMR spectra in CD2Cl2 at different temperatures have been used to study cobalt complexes with redox-active bisguanidine ligands, where the solvent signal is clearly marked. researchgate.net Low-temperature UV-vis and ¹H/¹³C NMR spectroscopy have also been employed in CD2Cl2 to study heteroconjugated hydrogen-bonded anions, revealing insights into proton transfer pathways. nih.gov Chemical shifts of hydride NMR signals in hyperpolarized measurements have also shown temperature dependence in this compound. whiterose.ac.uk

Table 2: Physical Properties of this compound Relevant to NMR

| Property | Value | Source |

| Melting Point | -97 °C (-95 °C) | carlroth.comwashington.edu |

| Boiling Point | 40 °C | carlroth.comwashington.edu |

| Density (at 20/25 °C) | 1.362 g/mL (at 25 °C) / 1.36 g/cm³ (at 20 °C) | vwr.comcarlroth.comsigmaaldrich.com |

| Refractive Index (n20/D) | 1.422 | sigmaaldrich.com |

This compound is frequently used in NMR studies to investigate dynamic processes such as intermolecular ligand exchange and intramolecular inversion rates. researchgate.netuva.nlbeilstein-journals.orgu-tokyo.ac.jpucl.ac.uk For instance, the exchange rate of ligands in ternary dioxouranium(VI) complexes in CD2Cl2 has been determined, with the exchange rate constant (kex) being dependent on the free ligand concentration. researchgate.net Variable temperature ¹H NMR spectra in CD2Cl2 have been used to study the absence of intermolecular exchange of certain nitrogen ligands, where the ¹H NMR signals of the complex and free ligand remained unaffected by the addition of free ligand. uva.nl

Furthermore, CD2Cl2 has been employed to study intramolecular processes, such as the helicity inversion rate of twisted trinuclear metallomacrocycles. Exchange spectroscopy (EXSY) in CD2Cl2:DMSO-d6 mixtures has revealed helicity inversion rates for such complexes. u-tokyo.ac.jp Kinetic studies on intramolecular alkene hydroamination reactions have also been carried out in CD2Cl2, with observations of rapid H/D exchange and its impact on reaction rates and kinetic isotope effects. beilstein-journals.org

This compound is a common solvent for investigating anion-receptor interactions using ¹H NMR spectroscopy. tandfonline.comcsic.essoton.ac.uksoton.ac.ukrsc.org This technique typically involves ¹H NMR titrations, where incremental additions of an anion to a solution of the receptor in CD2Cl2 are monitored. tandfonline.comcsic.essoton.ac.uk Changes in the chemical shifts of the receptor's protons, particularly those involved in hydrogen bonding with the anion, provide insights into the binding affinity and mechanism. tandfonline.comcsic.essoton.ac.uk

For example, proton NMR titrations in CD2Cl2 solutions have been performed with meso-octamethylcalix pyrrole (B145914) and various organic chloride and bromide salts. tandfonline.com These studies showed that changing the nature of the cation had a significant effect on the observed stability constant of the macrocycle with chloride and bromide. tandfonline.com The addition of 1-ethyl-3-methylimidazolium (B1214524) (EMIM) nitrate (B79036) to CD2Cl2 solutions of calix pyrrole caused significantly larger downfield shifts of the pyrrole NH protons compared to tetrabutylammonium (B224687) nitrate, suggesting inclusion of the imidazolium (B1220033) cation in the anion-induced cavity. tandfonline.com Similarly, the interaction of a mono-nuclear calix pyrrole with chloride (using tetrabutylammonium chloride, TBACl) in this compound solution was probed using ¹H NMR spectroscopy, revealing noticeable chemical shift changes in most proton signals of the receptor. csic.es

In some cases, the strong anion binding capability of receptors in CD2Cl2 can prevent the accurate determination of anion complexation constants through ¹H NMR titration techniques. soton.ac.uk However, the solvent's properties still allow for qualitative studies and observations of binding phenomena. rsc.org

Table 3: Examples of Anion-Receptor Interactions Studied in this compound by ¹H NMR

| Receptor | Anion(s) Studied | Observations/Findings | Source |

| meso-octamethylcalix pyrrole | Organic chloride and bromide salts (e.g., EMIM Cl, BMIM Cl, EtPyCl) | Cation nature significantly affects stability constants; evidence for cation inclusion in anion-induced cavity. | tandfonline.com |

| meso-octamethylcalix pyrrole | EMIM nitrate, Tetrabutylammonium nitrate | Larger downfield shifts of pyrrole NH protons with EMIM nitrate, supporting cation inclusion. | tandfonline.com |

| Mono-nuclear calix pyrrole (e.g., 2Au) | Tetrabutylammonium chloride (TBACl) | Noticeable chemical shift changes in most proton signals of the receptor upon incremental TBACl addition. | csic.es |

| Calixarene-ferrocene conjugate compounds | Cl⁻, HSO₄⁻, H₂PO₄⁻ (as n-Bu₄N⁺X⁻ salts) | Limited significant shifts observed for some compounds, indicating weak interaction; strong binding for others. | soton.ac.uk |

NMR Investigations of Metal-Mediated Catalytic Polarization Transfer (SABRE) in CD2Cl2

This compound serves as a crucial solvent in Signal Amplification By Reversible Exchange (SABRE) NMR experiments, a hyperpolarization technique that significantly enhances NMR signal intensity by transferring spin order from parahydrogen (p-H2) to a substrate via a metal catalyst. rsc.orgresearchgate.net In SABRE, the choice of solvent is critical as it influences catalyst stability, substrate solubility, and the efficiency of polarization transfer. rsc.orgnih.gov

Studies employing CD2Cl2 in SABRE have demonstrated its effectiveness for hyperpolarizing various nitrogen-containing compounds, including amines and N-heterocycles. rsc.orgnih.govsemanticscholar.org For instance, experiments with benzylamine (B48309) (BnNH2) in CD2Cl2 solutions containing an iridium catalyst ([IrCl(COD)(IMes)]) and p-H2 have shown substantial signal enhancements. rsc.orgsemanticscholar.orgwhiterose.ac.uk The observed signal gains for benzylamine in CD2Cl2 were found to be influenced by factors such as p-H2 pressure and temperature, with increased temperatures leading to higher signal gains. rsc.org

Furthermore, CD2Cl2 has been used in SABRE-RELAY experiments, where polarization is transferred from an intermediary agent (like ammonia) to a target amine via proton exchange. rsc.orgsemanticscholar.orgwhiterose.ac.uk This technique in CD2Cl2 has yielded significant signal enhancements for various amines, including isopropylamine, phenylethylamine, and phenylpropylamine. semanticscholar.org

The role of CD2Cl2 in SABRE extends to the hyperpolarization of heteronuclei such as 13C and 15N. For example, 15N NMR signal enhancements up to 5077-fold for certain dihalogenated pyridines have been achieved in this compound. whiterose.ac.uk

Table 1: Representative 1H NMR Signal Gains in SABRE using this compound

| Substrate (10 eq.) | Catalyst (5 mM) | p-H2 Pressure (bar) | Temperature (°C) | Signal Gain (fold/proton) | Reference |

| Benzylamine (BnNH2) | [IrCl(COD)(IMes)] | 3 | 25 | 72 (NH2) | semanticscholar.org |

| Isopropylamine (iPrNH2) | [IrCl(COD)(IMes)] + NH3 | 3 | 25 | 220 (NH2) | semanticscholar.org |

| Phenylethylamine (PEA) | [IrCl(COD)(IMes)] + NH3 | 3 | 25 | 108 (NH2) | semanticscholar.org |

| 2,5-Lutidine | [IrCl(COD)(IMes)] | 3 | 0 | Up to 1442 (15N) | nih.gov |

Advanced NMR Techniques Employing this compound

This compound is a preferred solvent for a variety of advanced NMR applications due to its high isotopic purity (typically 99.8% D or higher), low residual proton signal, and suitable solvent properties like low viscosity and chemical inertness. zeotope.comvwr.comchromservis.eu

¹⁵N NMR Spectroscopy in this compound for Structural Elucidation

¹⁵N NMR spectroscopy is a powerful technique for elucidating the structure of nitrogen-containing compounds, particularly in organic and bioorganic chemistry. d-nb.info this compound is frequently used as a solvent for ¹⁵N NMR studies due to its inertness and minimal interference with the nitrogen signals. rsc.orgfu-berlin.de

For instance, in the structural characterization of N-methoxycarbonyl urea, ¹⁵N NMR in deuterated solvents, including CD2Cl2, has been crucial for revealing possible molecular structures and chemical shielding tensors of the ¹⁵N nuclei. d-nb.info Studies on compounds like 3-acetaminopyridine have utilized ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments in CD2Cl2 to assign ¹⁵N NMR resonances, providing insights into pyridinic and amido nitrogen environments. rsc.org

Table 2: Representative ¹⁵N NMR Chemical Shifts in this compound

| Compound | Nitrogen Type | Chemical Shift (δ, ppm) | Reference |

| 3-acetaminopyridine | Pyridinic | -154.6 | rsc.org |

| 3-acetaminopyridine | Amido | -254.0 | rsc.org |

¹⁹F NMR Spectroscopy in this compound for Fluorinated Compounds

¹⁹F NMR spectroscopy is highly sensitive and provides valuable information on the electronic environment of fluorine atoms in fluorinated compounds. This compound is a common solvent for these investigations due to its transparency in the ¹⁹F NMR region and its ability to dissolve a wide range of fluorinated molecules. rsc.orgmpg.dersc.org

Research findings indicate that ¹⁹F NMR in CD2Cl2 is effective for monitoring reactions involving fluorinated species and characterizing their structures. For example, the ¹⁹F NMR spectrum of chloride abstraction reactions involving fluorinated compounds in CD2Cl2 has been used to identify products and intermediates, with observed shifts around 38.3-38.5 ppm for certain species. rsc.org The solvent dependency of ¹⁹F NMR shifts of fluoride (B91410) anions has also been studied in CD2Cl2, demonstrating its utility in understanding solvation effects on fluorine chemical shifts. researchgate.net

Table 3: Representative ¹⁹F NMR Chemical Shifts in this compound

| Compound Type/Context | Chemical Shift (δ, ppm) | Reference |

| Chloride abstraction product | 38.3 - 38.5 | rsc.org |

| Trifluorotoluene | -62 | rsc.org |

| Et3SiF | -175 | rsc.org |

| Cationic BODIPY compounds | -145.54 to -145.80 | rsc.org |

³¹P NMR Spectroscopy in this compound for Phosphorus-Containing Systems

³¹P NMR spectroscopy is a vital tool for the analysis of phosphorus-containing compounds, offering high sensitivity and a broad chemical shift range. mdpi.com this compound is frequently employed as a solvent in ³¹P NMR due to its inert nature and the absence of phosphorus nuclei, which eliminates solvent interference. rsc.orgmdpi.commit.edursc.org

Applications include the characterization of phosphorus heterocycles and other organophosphorus compounds. For instance, ³¹P{¹H} NMR spectra of nickel complexes containing phosphorus ligands in CD2Cl2 have been used to identify reaction products and byproducts, with observed shifts around -12.02 ppm for specific complexes. mit.edu Other studies have reported ³¹P{¹H} NMR shifts for various phosphorus-containing compounds in CD2Cl2, highlighting its utility in structural assignments and mechanistic investigations. rsc.orgrsc.org

Table 4: Representative ³¹P NMR Chemical Shifts in this compound

| Compound/System | Chemical Shift (δ, ppm) | Reference |

| [(PhPA)2]NiCl2 | -12.02 | mit.edu |

| Et3PO deoxygenation product | 149.4 | rsc.org |

| Al(O2CCF3)3 reaction product | 87.8, 76.4 | rsc.org |

Quantitative ¹H and ²H Magic-Angle Spinning (MAS) NMR for Residual Solvent Quantification

Quantitative NMR (qNMR) techniques, including ¹H and ²H Magic-Angle Spinning (MAS) NMR, are employed for precise quantification of compounds, including residual solvents in solid samples. When this compound is used as a solvent in synthesis or purification, quantifying its residual amounts in the final solid product is crucial for purity assessment. colorado.edu

While specific detailed research findings on quantitative ¹H and ²H MAS NMR for residual CD2Cl2 quantification were not extensively detailed in the provided search results, the principle of qNMR relies on the direct proportionality between signal area and the number of nuclei. mdpi.com For deuterated solvents like CD2Cl2, residual protonated impurities (e.g., CDHCl2) can be quantified using ¹H NMR, and the deuterium content itself can be assessed by ²H NMR. zeotope.comwashington.edu This is particularly important for high-purity applications, where the isotopic enrichment of CD2Cl2 is typically 99.5-99.95 atom% D. zeotope.comavantorsciences.com

Vibrational and Electronic Spectroscopy of this compound Systems

Beyond NMR, this compound is also investigated using vibrational (Infrared and Raman) and electronic (UV-Vis) spectroscopic methods, both as a pure substance and as a solvent for other systems. These techniques provide insights into its molecular vibrations, electronic transitions, and interactions within different environments. pradeepresearch.orgrsc.org

Raman spectral analysis of CD2Cl2 in the gas phase has been reported, contributing to the understanding of its vibrational modes. krackeler.com Studies on the temperature-dependent vibrational spectra of CD2Cl2 films have shown changes in the -CD2 wagging modes upon heating, indicating phase transitions (e.g., amorphous to crystalline forms). pradeepresearch.org For instance, the -CD2 wagging mode in the vibrational spectra of CD2Cl2 can split into two components in the crystalline phase, providing a spectroscopic signature for phase transitions. pradeepresearch.org

Electronic absorption (UV-Vis) spectroscopy is routinely performed in CD2Cl2 when studying compounds that absorb in the UV-Vis region, as CD2Cl2 is relatively transparent in this range. rsc.orgrsc.org This allows for the investigation of electronic transitions of dissolved analytes without significant solvent interference. While specific detailed findings solely on the electronic spectroscopy of CD2Cl2 itself were not highlighted, its use as a solvent for UV-Vis measurements of various complexes and organic molecules is common practice in chemical research. rsc.orgrsc.org

Table 5: Vibrational Spectroscopic Features of this compound

| Technique | Mode | Observation/Change | Temperature | Reference |

| RAIRS | -CD2 wagging | Splitting into two components upon crystallization | 95 K | pradeepresearch.org |

| IR | -CD2 wagging | Broad absorption in amorphous phase | 80 K | pradeepresearch.org |

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy in this compound

CD2Cl2 is frequently employed as a solvent in UV-Vis-NIR spectroscopy, enabling the detailed analysis of chromophores and electronic transitions without significant solvent absorption in the spectral regions of interest.

Solvent Background Correction and Cuvette Considerations

In UV-Vis-NIR spectroscopic measurements using CD2Cl2, meticulous solvent background correction is essential to obtain accurate solute spectra. Spectra are typically collected in a dual-beam mode, with corrections performed by recording solvent backgrounds in both 0% and 100% transmittance modes caltech.edu. This approach accounts for any residual absorption or scattering by the solvent itself.

Regarding cuvette considerations, the choice of material is critical for compatibility with organic solvents like CD2Cl2 and for ensuring transparency across the desired spectral range. Small-volume quartz cuvettes, typically with a 1 cm path length, are commonly utilized for high-concentration Near-Infrared (NIR) samples, while regular quartz cuvettes of the same path length are suitable for measurements in the UV-visible region caltech.edu. It is important to note that disposable cuvettes made of polystyrene (PS) or polymethyl methacrylate (B99206) (PMMA) are generally incompatible with organic solvents such including dichloromethane (B109758), as they can be degraded or dissolved. Conversely, glass cuvettes are suitable for measurements from approximately 350 nm, and quartz cuvettes offer transparency from around 190 nm, making them ideal for a broad range of UV-Vis-NIR applications researchgate.net.

Spectroscopic Analysis of Perfunctionalized Dodecaborate (B577226) Clusters in CD2Cl2

This compound has been effectively used in the spectroscopic analysis of perfunctionalized dodecaborate clusters, providing insights into their electronic structures and transitions. For instance, UV-Vis-NIR spectra of various perfunctionalized dodecaborate clusters, such as neutral hypercloso-B12(OR)12 and anionic hypocloso-[B12(OR)12]1- (where R represents alkyl or aryl groups), have been recorded in CD2Cl2 caltech.educaltech.edu.

Studies have shown that these clusters exhibit strong visible absorption bands, which arise from the depopulation of their highest occupied molecular orbital (HOMO) caltech.edu. The visible bands for some specific clusters, like 4o and 5o, are observed with extinction coefficients comparable to 10-20, although their displayed intensity in some spectra might be scaled down (e.g., to approximately 1/100 of actual intensity) for clarity caltech.edu.

Research on hypoelectronic [B12(OR)12] clusters in CD2Cl2 suggests that their visible and NIR transitions involve orbitals largely confined to the cluster core caltech.edu. Electrochemical generation of species, such as americanelements.com1+, has also been spectroscopically monitored in dichloromethane electrolytes containing tetrabutylammonium hexafluorophosphate (B91526) caltech.edu.

The following table presents representative excitation energies and extinction coefficients for excited states (ES1, ES2, ES3) observed in the UV-Vis-NIR spectra of certain perfunctionalized dodecaborate clusters in CD2Cl2, highlighting the distinct electronic transitions.

Table 1: Excitation Energies and Extinction Coefficients for Perfunctionalized Dodecaborate Clusters in CD2Cl2 caltech.edu

| Excited State | Excitation Energy (cm⁻¹) | Excitation Energy (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| ES1 | [Data from source 8] | [Data from source 8] | [Data from source 8] |

| ES2 | [Data from source 8] | [Data from source 8] | [Data from source 8] |

| ES3 | [Data from source 8] | [Data from source 8] | [Data from source 8] |

Infrared (IR) and Raman Spectroscopy of Solute-Dichloromethane-d2 Interactions

IR and Raman spectroscopy are complementary vibrational techniques that provide molecular fingerprints by determining the vibrational energy levels of a material edinst.comavantesusa.com. CD2Cl2, with its minimal vibrational interference due to deuterium substitution, is an excellent solvent for studying solute-solvent interactions using these methods.

Insights into Solute-Solvent Hydrogen Bonding Dynamics using CD2Cl2

This compound is a valuable solvent for investigating solute-solvent hydrogen bonding dynamics using IR and Raman spectroscopy. Vibrational spectroscopic techniques are highly effective for detecting the characteristics of hydrogen bonds, providing detailed information about molecular conformation and hydrogen bond directionality researchgate.net.

In studies concerning hydrogen bond symmetry and dynamics, CD2Cl2 has been employed as a solvent to analyze species such as the FHF- anion, providing insights into fluctuating solvent-solute hydrogen and halogen bonds escholarship.org. The use of deuterated solvents like CD2Cl2 is advantageous because the C-D stretching vibrations occur in a different spectral region compared to C-H stretching vibrations, thus reducing overlap with solute signals and allowing for clearer observation of hydrogen bonding interactions involving the solute nih.gov. Similar to how deuterated chloroform (B151607) (CDCl3) is used to study hydrogen bonding dynamics via 2D-IR vibrational echo chemical exchange spectroscopy nih.govstanford.edu, CD2Cl2 can serve a similar purpose, enabling the tracking of chemical exchange of hydrogen bonding partners by observing time-dependent growth of off-diagonal peaks in 2D-IR spectra. This allows for the determination of dissociation and formation rates of hydrogen-bonded complexes and correlation with their formation enthalpies stanford.edu.

Mass Spectrometry Applications Utilizing this compound

This compound finds diverse applications in mass spectrometry, primarily as a solvent, an internal standard, or to enhance ionization processes. Its deuterated nature can be particularly beneficial for distinguishing solvent signals from analyte signals or for specific labeling purposes.

CD2Cl2 is used in mass spectrometry to improve the ionization of certain molecules zeotope.com. It can serve as an internal standard in quantitative analyses using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) carlroth.com. The distinct mass of the deuterated solvent helps in differentiating it from the non-deuterated analytes or potential impurities.

In the characterization of synthesized complexes, CD2Cl2 is often employed as a solvent for sample preparation for mass spectrometry. For example, Micro-Electrospray Ionization (Micro-ESI) in positive mode has been performed using dichloromethane/methanol (B129727) mixtures to analyze complex molecular structures, confirming their molecular weights and fragmentation patterns rsc.org. Furthermore, in studies evaluating the stability of compounds, such as perfunctionalized dodecaborate clusters, CD2Cl2 has been used in post-run mass spectrometry analysis to confirm the absence of decomposition products after electrochemical cycling, demonstrating the robustness of the active species nih.gov.

Dichloromethane D2 in Advanced Chemical Synthesis and Reaction Mechanism Studies

Role of Dichloromethane-d2 as a Reagent in Deuterium-Labeled Compound Synthesis

This compound (CD2Cl2) is widely utilized as a reagent and building block in the chemical synthesis of deuterium-labeled compounds, serving both industrial and research applications zeotope.comgoogle.comgoogle.com. Its importance stems from the need for deuterated analogues in various fields, including active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and as tracers or markers in scientific investigations zeochem.com.

One notable application involves the preparation of deuterated methylene (B1212753) chloride itself, which can then be incorporated into more complex molecules. For instance, a process for synthesizing deuterated methylene chloride involves contacting methylene chloride (CH2Cl2) with an aqueous phase containing deuteroxide ions in the presence of a phase-transfer catalyst google.comgoogle.com. This method facilitates the deuterium-hydrogen exchange, allowing for the controlled introduction of deuterium (B1214612) into the methylene group google.com. Such synthetic routes underscore CD2Cl2's foundational role as a source of deuterated methylene units, enabling the creation of a diverse range of isotopically labeled organic compounds zeochem.com.

Mechanistic Investigations of Chemical Reactions in this compound

CD2Cl2 is extensively employed as a solvent in mechanistic investigations due to its non-polar nature, low viscosity, and chemical inertness, which minimize interference with the reaction under study while allowing for precise control over solvent effects zeotope.comscispace.com. The deuteration of the solvent is particularly beneficial for Nuclear Magnetic Resonance (NMR) spectroscopy, as it eliminates proton signals from the solvent, simplifying spectral analysis zeotope.comgoogle.comacs.org.

Solvent Effects on Reaction Kinetics and Thermodynamics in CD2Cl2

The choice of solvent significantly influences chemical reactivity, molecular associations, and particularly, reaction rates and thermodynamics wikipedia.orgresearchgate.net. In CD2Cl2, these solvent effects are critically examined to gain insights into reaction pathways. Solvents can affect reaction rates by differentially solvating the starting materials and the transition state wikipedia.orgpsgcas.ac.in. If the transition state is stabilized to a greater extent than the starting material by the solvent, the reaction rate increases, and vice versa wikipedia.orgpsgcas.ac.in.

Studies on the kinetics and thermodynamics of forming frustrated Lewis pairs (FLPs) in dichloromethane (B109758) (including its deuterated form) reveal that while gross characteristics of free-energy profiles might be similar across different solvents, specific details such as well depths and barrier heights for dissociation can vary acs.org. For instance, in gold(I)-catalyzed intramolecular alkene hydroamination, the reaction rate in CD2Cl2 was observed to be significantly faster, sometimes too rapid to measure, compared to protic solvents like methanol (B129727) (MeOH) beilstein-journals.org. A curious cooperative acceleration was also observed when methanol was used in combination with methylene chloride beilstein-journals.org. The dielectric constant of CD2Cl2, which is higher than some other common NMR solvents like toluene-d8, can influence equilibrium constants by preferentially stabilizing certain species, such as the monomeric form of tetramethyl reductic acid in tautomerism studies semanticscholar.org.

The following table summarizes relative reaction rates observed in gold(I)-catalyzed intramolecular alkene hydroamination with different solvents:

| Solvent System | Relative Rate (krel) | Observation | Reference |

| Pure CD2Cl2 | >35 (vs. MeOH) | Reaction too fast to measure (complete in <5 min) | beilstein-journals.org |

| Pure MeOH | 1 | Baseline for comparison | beilstein-journals.org |

| CD3OD | 0.08 - 0.1 | Significantly decelerates reaction (10-20 times slower) | beilstein-journals.org |

| CH2Cl2 vs. CD2Cl2 | 1.4 (CH2Cl2 faster) | Slight difference, possibly due to H2O contaminant levels | beilstein-journals.org |

| CD2Cl2 with increasing MeOH | Increases steadily | Cooperative acceleration observed | beilstein-journals.org |

Studies of Solvent-Assisted Proton Transfer Mechanisms in CD2Cl2

CD2Cl2 serves as an important medium for investigating solvent-assisted proton transfer mechanisms, where solvent molecules actively participate in the transfer process rather than merely providing a bulk environment. Research on intermolecular hydrogen-bonded complexes of carboxylic acids with pyridines dissolved in CD2Cl2 has shown that proton jumps between molecular and zwitterionic forms are primarily driven by dipole-dipole solvent-solute interactions and the formation/breaking of weak CH...O bonds from solvent molecules to the oxygen atoms of the carboxylate group fu-berlin.de.

Even trace amounts of water in "anhydrous" CD2Cl2 can significantly assist proton transfer. For example, a water-assisted 1,3-proton shift mechanism has been observed in certain iridium(I) complexes in CD2Cl2, where water molecules facilitate the transfer via a six-membered ring transition state snnu.edu.cn. Density functional theory (DFT) studies have supported these observations, indicating that water considerably lowers the barrier for such oxidative proton transfers snnu.edu.cn. In gold-catalyzed alkoxylation of alkynes, proton transfer from the methanol OH group to the alkyne carbon atom can be assisted by the anion or the solvent unipi.it. Furthermore, dynamic NMR spectroscopy studies of tetramethyl reductic acid in CD2Cl2 have revealed a degenerate double proton tautomerism. While the intrinsic rate constants for the tautomerization of the monomer were found to be the same in CD2Cl2 and toluene-d8, a higher concentration of the monomer was observed in CD2Cl2, attributed to its larger dielectric constant and the dipole moment of the monomer semanticscholar.org. The kinetic isotope effects in this system suggest a stepwise double proton transfer potentially involving a tunneling mechanism along a double barrier pathway semanticscholar.org.

Investigating Reaction Dynamics and Energy Transfer in CD2Cl2 as a Solvent

CD2Cl2 is a valuable solvent for probing reaction dynamics and energy transfer processes, offering insights into how solute-solvent interactions influence the course of chemical reactions. Ultrafast spectroscopic studies of exothermic F-atom reactions in CD2Cl2 solutions have demonstrated efficient energy flow to the vibrational motion of the DF product, which competes with the dissipation of energy to the solvent bath, despite strong solvent coupling scispace.com. Although the DF products form highly vibrationally excited, this excitation is lower than that observed for reactions in the gas phase scispace.com.

Solvents influence reaction dynamics through various mechanisms, including the formation of reactant-solvent complexes, modifications to transition state energies, coupling between reacting molecules and solvent modes, and solvent caging effects scispace.comresearchgate.net. Investigations into the excited state dynamics of homoleptic Zn(II)dipyrrin complexes in CD2Cl2 have shown that early-time dynamics can be assigned to charge transfer states, while subsequent responses indicate broad-band excited state dynamics, likely involving overlapping singlet and triplet states torvergata.it. The triplet pair energy in singlet fission polymers, for instance, has been observed to decrease with increasing solvent polarity, including in dichloromethane, suggesting significant charge transfer character and indicating that solvent interactions can non-trivially affect the symmetry breaking process that couples the singlet and triplet pair aip.org.

This compound as a Methylene Donor in Organic Synthesis Research

Dichloromethane (CH2Cl2), and by extension its deuterated analogue CD2Cl2, can serve as a methylene donor in various organic synthesis reactions, offering a cost-effective and soluble building block researchgate.net. This utility arises from its ability to provide a one-carbon unit for the formation of new C-C bonds. While many reported examples specifically use CH2Cl2, the principles are transferable to CD2Cl2 for the synthesis of deuterated products.

Examples of dichloromethane acting as a methylene donor include its use in multicomponent reactions for the synthesis of methylene-bridged bis-biaryl carboxylates via tandem Suzuki coupling and DCM-based double etherification researchgate.net. It has also been employed in the preparation of benzo[d] zeotope.comscispace.comdioxin-4-ones through Cu(OAc)2-catalyzed reactions of o-halobenzoic acids and potassium hydroxide (B78521) researchgate.net. Furthermore, dinuclear nickel complexes have been shown to catalyze the reductive cyclopropanation of alkenes with CH2Cl2 as the methylene source researchgate.net.

Dual Nickel- and Photoredox-Catalyzed Cross-Coupling Reactions using CD2Cl2

A significant advancement in organic synthesis involves the use of CD2Cl2 in dual nickel- and photoredox-catalyzed cross-coupling reactions. This innovative strategy allows for the harnessing of a new chloromethane (B1201357) radical from dichloromethane under mild conditions (visible light, ambient temperature, no strong base), offering a single-electron approach that complements traditional two-electron reductive processes nih.gov.

This methodology enables the ready availability of diarylmethane-d2 compounds through cross-coupling of aryl halides with the chloromethane radical derived from CD2Cl2 nih.gov. The approach exhibits a broad scope of functional groups, including alkenyl groups, which often pose challenges in other synthetic routes nih.gov. This highlights CD2Cl2's direct role as a source of deuterated methylene units in complex radical-mediated C-C bond formation, leveraging the synergistic action of nickel and photoredox catalysis to achieve highly selective and efficient transformations nih.govdigitellinc.com.

Synthesis of Diarylmethane-d2 Compounds via Radical Processes

The synthesis of diarylmethane-d2 compounds through radical processes represents a significant application of this compound, allowing for the precise incorporation of deuterium at specific benzylic positions. These methods often leverage single-electron transfer pathways, offering mild reaction conditions and broad functional group compatibility.

One notable approach involves a dual nickel- and photoredox-catalyzed reductive cross-coupling of aryl halides with dichloromethane. This methodology facilitates the generation of a new chloromethane radical from dichloromethane, which subsequently participates in the coupling reaction. This transformation has been demonstrated to readily yield diarylmethane-d2 compounds, highlighting its utility in preparing isotopically labeled diarylmethanes. acs.orgresearchgate.net The mild conditions, including visible light and ambient temperature, distinguish this method from traditional two-electron reductive processes that often require metallic reductants. acs.org

Another strategy for synthesizing benzylically deuterated diarylmethanes utilizes a Fenton reaction approach. In this method, electron-rich carbon-centered radicals react with electron-rich arenes through a radical-polar cascade pathway. When the reaction is conducted in deuterated methanol (CD3OD), diarylmethane products are formed with dideuteration at the benzylic position. For instance, 2-methylanisole (B146520) can be transformed into diarylmethane 6a-d2 with a good yield of 78% when CD3OD is employed. escholarship.org Competition studies involving a 1:1 mixture of CH3OH/CD3OD have shown partial deuterations (12–17%) at both low and full conversion of the starting material, underscoring the role of the deuterated solvent in deuterium incorporation. escholarship.org

Furthermore, a versatile method for synthesizing unsymmetrical diarylmethanes from aldehydes and arenes has been developed, which can be adapted to produce deuterated analogs. This process involves the regioselective Ar–H alkylation to form benzhydrylphosphonium salts, followed by chemoselective reductions of the benzylic C–P bond. Crucially, replacing water with D2O in the reduction step enables the synthesis of fully α-deuterated unsymmetrical diarylmethanes with excellent deuterium incorporation, often exceeding 99%, and good yields. acs.org

Table 1: Representative Yields for Deuterated Diarylmethane Synthesis

| Method | Reactants/Conditions | Deuterated Product Type | Deuterium Incorporation | Yield (%) | Reference |

| Dual Ni/Photoredox Cross-Coupling | Aryl halides + this compound | Diarylmethane-d2 | Not specified | Readily available | acs.org |

| Fenton Reaction | Anisolic compounds + CD3OD | Diarylmethane-d2 (benzylic) | Dideuterated | 78 | escholarship.org |

| Aldehyde/Arene Reduction (with D2O) | Benzhydrylphosphonium salt + D2O/THF, KOH | α-Deuterated Diarylmethanes | Up to 99% | Good | acs.org |

Multicomponent Reactions Involving this compound for Novel Compound Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the rapid construction of complex molecules from three or more reactants in a single step. This compound can be strategically incorporated into these reactions as a C1 source to synthesize novel deuterated compounds, offering advantages in structural elucidation and the development of new chemical entities.

One innovative application of dichloromethane as a C1 source in multicomponent reactions is the synthesis of thioacetals. A metal-free, mild, and simple one-pot multicomponent protocol has been described for thioacetal synthesis, including benzylthio thioacetals. The synthetic utility of this method has been further demonstrated by the preparation of deuterated thioacetals, implying the use of this compound to achieve isotopic labeling in the product. Preliminary mechanistic studies suggest a dual role for DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as both a proton scavenger and a nucleophilic catalyst in these reactions. researchgate.net

Dichloromethane, and by extension this compound, has also been successfully employed as a C1 source in the chemoselective multicomponent synthesis of valuable 1,4,2-dioxazoles. This strategy addresses the challenge of chemoselective control in MCRs, where various side reactions can occur. The success of this approach relies on tuning the type of nucleophiles to inhibit undesired pathways. For example, 2-methoxyphenol as a nucleophile exclusively led to the formation of the desired 1,4,2-dioxazole (B14750496) product in 63% yield. While the direct use of this compound was not explicitly detailed in the provided snippet for this specific reaction, the principle of using DCM as a C1 building block in MCRs suggests the potential for deuterated compound synthesis by employing CD2Cl2. nih.gov

The integration of this compound into multicomponent reactions provides a versatile platform for the synthesis of complex, isotopically labeled molecules, which are invaluable for mechanistic studies, drug discovery, and materials science.

Table 2: Examples of Multicomponent Reactions Utilizing Dichloromethane as a C1 Source

| Reaction Type | C1 Source | Key Reactants | Product Class | Deuteration Potential (with CD2Cl2) | Yield (%) (for non-deuterated) | Reference |

| Thioacetal Synthesis | DCM | Various thiols, aldehydes | Thioacetals | Yes (deuterated thioacetals reported) | Not specified | researchgate.net |

| 1,4,2-Dioxazole Synthesis | DCM | Nucleophiles (e.g., 2-methoxyphenol), DBU | 1,4,2-Dioxazoles | Yes (implied by C1 source role) | 63 | nih.gov |

Computational and Theoretical Studies Involving Dichloromethane D2

Quantum Chemical Calculations on Dichloromethane-d2 and Solute-Solvent Systems

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of molecular systems, including solvents like CD2Cl2 and their interactions with solutes iphy.ac.cnhi.is. These methods provide insights into molecular geometries, electronic distributions, and the energetic landscape of chemical processes in solution.

Density Functional Theory (DFT) Studies of Geometric and Electronic Structures in CD2Cl2

Density Functional Theory (DFT) is a widely employed quantum mechanics method for studying the electronic structure of multi-electron systems in physics and chemistry, offering insights into electrical, mechanical, and optical properties of materials iphy.ac.cnhi.is. In the context of CD2Cl2, DFT calculations are crucial for understanding its intrinsic geometric and electronic properties, as well as how these are perturbed by the presence of solutes. DFT has been used for geometry optimizations of complexes in CD2Cl2, such as those involving lanthanide(III) complexes, providing energy minima corresponding to specific geometries like square-antiprismatic (SAP) and twisted square-antiprismatic (TSAP) forms acs.org.

DFT and time-dependent DFT (TD-DFT) calculations are also applied to investigate the electronic structure and optical properties of various complexes in CD2Cl2 solutions researchgate.netrsc.orgcsic.esuq.edu.au. These studies can reveal significant contributions of metal centers to molecular orbitals and demonstrate how changes in solvent polarity can influence the electronic structure of a solute, such as altering bond-alternation patterns in donor-acceptor polyenes nih.gov. For instance, TD-DFT studies have been in agreement with experimental observations regarding absorption bands and electronic properties of various organic and organometallic compounds in CD2Cl2 researchgate.netuq.edu.au.

Modeling of Solvent-Solute Interactions and Hydrogen Bonding with CD2Cl2

Modeling solvent-solute interactions is critical for accurately predicting chemical phenomena in solution. CD2Cl2, despite being a non-polar solvent, can participate in or influence various non-covalent interactions, including hydrogen bonding. Studies have utilized CD2Cl2 as a solvent to investigate hydrogen bond accepting abilities of organic molecules using NMR spectroscopy, demonstrating its role in such equilibria nsf.gov. For example, the intermolecular complex with a CH···N hydrogen bond formed by 1,1-dinitroethane (B1361779) and 2,4,6-trimethylpyridine (B116444) has been studied in CD2Cl2, revealing equilibrium between molecular and zwitterionic forms nih.gov. Similarly, heteroconjugated hydrogen-bonded anions of phenols and carboxylic/inorganic acids have been investigated in CD2Cl2 using combined UV-vis and NMR spectroscopy nih.gov.

Theoretical models for solute-solvent interactions often involve continuum models, where the solvent is treated as a dielectric continuum, or explicit solvation models, where individual solvent molecules are included nih.govcore.ac.ukohio-state.eduiastate.edursc.org. For instance, in studies of the FHF– anion, ab initio molecular dynamics simulations in CD2Cl2 have shown that CD2Cl2 molecules form CH···F hydrogen bonds with the lone pairs of fluorine atoms, and these specific non-covalent interactions are coupled to the FHF– hydrogen bonds researchgate.net. The conductor-like screening model for real solvents (COSMO-RS) is an approach that uses screening charge densities from COSMO calculations to determine the chemical potential of a solute in solution, thus accounting for explicit solute-solvent interactions like hydrogen bonding and dispersion core.ac.uk. For predicting spectroscopic properties, it is often sufficient to model solute-solvent interactions by placing single solvent molecules near hydrogen bonding sites of the solute, especially for medium-sized, less conformationally flexible molecules rsc.org.

Predicting Spectroscopic Properties of Compounds in this compound

Predicting spectroscopic properties of compounds in CD2Cl2 is a significant application of quantum chemical calculations. These predictions are crucial for interpreting experimental data from techniques like NMR, IR, and VCD spectroscopy.

NMR Spectroscopy: CD2Cl2 is a standard solvent for proton (¹H) and carbon (¹³C) NMR analysis zeotope.com. Its NMR data, including chemical shifts and coupling constants, are well-characterized.

| NMR Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 5.31 | Triplet (3) | ¹J(C,D) = 27.2 |

| ¹³C | 53.7 | Quintet (5) | ²J(H,D) = 1.1 |

Table 1: ¹H and ¹³C NMR Data for this compound science-and-fun.desigmaaldrich.com.

Theoretical calculations, often employing DFT, are used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data obtained in CD2Cl2 acs.orgresearchgate.netnih.govacs.orgrsc.orgresearchgate.net. For instance, studies on the conformational dynamics of molecular shuttles in CD2Cl2 have used ¹H NMR investigations and theoretical calculations to understand chemical shifts and binding interactions acs.org. The accuracy of these predictions can be improved by considering solvent effects, either through continuum models or explicit solvent molecules nih.govacs.orgsemanticscholar.orgresearchgate.net. NMR chemical shifts, particularly ¹H and ¹⁹F, have been shown to react sensitively to changes in anion geometry and are strongly solvent-dependent in CD2Cl2 researchgate.net.

IR and VCD Spectroscopy: Theoretical studies are also used to predict IR and Vibrational Circular Dichroism (VCD) spectra of compounds in CD2Cl2. For example, a combined experimental and theoretical VCD study of pulegone (B1678340) in CD2Cl2 demonstrated that agreement between experimental and theoretical spectra significantly improves when solvent effects are accounted for, either by a continuum model or by explicitly considering 1:1 complexes between the solute and CD2Cl2 solvent molecules nih.gov. The presence of a chiral solute can induce a VCD active C-D stretch band in CD2Cl2, which can also be modeled at the ab initio level nih.gov.

Molecular Dynamics Simulations of Energy Relaxation in this compound

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, including energy relaxation processes in solvents like CD2Cl2 wiley.comresearch-solution.comnih.gov. These simulations provide insights into how energy is transferred and dissipated within a solvent and between a solute and the solvent.

Development and Validation of Potential Energy Functions for CD2Cl2 Systems

The accuracy of Molecular Dynamics simulations heavily relies on the quality of the potential energy functions (force fields) used to describe inter- and intramolecular interactions nccr-must.chmdpi.comresearchgate.net. For CD2Cl2 systems, various potential energy functions have been developed and validated. Studies on vibrational energy relaxation of deuterium (B1214612) fluoride (B91410) (DF) in CD2Cl2 have employed and compared different potentials, including the standard Merck Molecular Force Field (MMFF), an MMFF-based covalent-ionic empirical valence bond (EVB) potential (EVBCI), a newly developed MMFF(rDF) potential, the polarizable atomic multipole optimized energetics for biomolecular applications (AMOEBA) potential, and the quantum mechanics/molecular mechanics (QM/MM) potential nih.govacs.orgresearchgate.net.

Validation of these potentials often involves comparing their predictions to high-level ab initio calculations, such as CCSD(T)-F12, for describing the interaction potential between solute and solvent nih.govacs.orgresearchgate.net. It has been observed that standard point-charge models and certain force fields (like MMFF and EVBCI) may fail to accurately reproduce experimental rapid relaxation dynamics and provide a good description of the interaction potential, primarily due to their inability to model the anisotropic electrostatic properties of CD2Cl2 nih.govacs.orgresearchgate.net. In contrast, potentials like MMFF(rDF), AMOEBA, and QM/MM have shown better agreement with high-level ab initio two-body interaction potentials nih.govacs.org.

Simulation of Vibrational Energy Transfer between Solute and CD2Cl2 Solvent

Molecular dynamics simulations are extensively used to investigate vibrational energy transfer (VET) and vibrational energy relaxation (VER) between solutes and CD2Cl2 solvent acs.orgresearchgate.netnih.govmpg.descispace.comscispace.comacs.org. These simulations help to identify the efficiency of different energy pathways into the solvent bath.

A notable example is the study of vibrationally excited deuterium fluoride (DF) formed after F-atom reactions in CD2Cl2. Simulations show that DF vibrational relaxation and solvent restructuring occur over more than 10 picoseconds, despite strong solvent coupling nih.govscispace.com. The relaxation dynamics are highly sensitive to the potential energy function used, with QM/MM approaches yielding fast vibrational relaxation lifetimes (e.g., ~8 ps for DF in CD2Cl2), which is attributed to unique "many-body" interaction patterns and enhanced solute-solvent interactions that induce a DF band redshift and resonant overlap with solvent C-D modes, facilitating intermolecular energy transfer nih.govacs.org.

| Potential Energy Function | DF Vibrational Relaxation Lifetime (ps) | Notes |

|---|---|---|

| Standard MMFF | ~288 | Fails to reproduce rapid experimental dynamics; point-charge model limitation nih.govacs.org |

| EVBCI | ~186 | Fails to reproduce rapid experimental dynamics; point-charge model limitation nih.govacs.org |

| MMFF(rDF) | N/A (reproduces two-body interaction well, but not given relaxation time) | Extends MMFF, accounts for anisotropic charge distribution nih.govacs.org |

| AMOEBA | N/A (reproduces two-body interaction well, but not given relaxation time) | Polarizable atomic multipole potential nih.govacs.org |

| QM/MM | ~8 | Reproduces rapid experimental dynamics; captures fine solute-solvent local structure and many-body interactions nih.govacs.org |

Table 2: Deuterium Fluoride (DF) Vibrational Relaxation Lifetimes in CD2Cl2 with Different Potential Energy Functions nih.govacs.org.

| Solute | CD2Cl2 Accepting Mode | Frequency (cm⁻¹) | Energy Transfer Percentage |

|---|---|---|---|

| CO2 (bend vibration) | CCl2 symmetric stretch | 715 | ~45% of total vibrational energy released mpg.de |

| CO2 (bend vibration) | Medium to high frequency vibrations | 769–1434 | ~50% of total vibrational energy released mpg.de |

Table 3: Dominant Vibrational Energy Transfer Channels from CO2 to CD2Cl2 Solvent mpg.de.

These simulations highlight that the time scale for energy transfer between solvent and solute is strongly dependent on the solvent's identity, with CD2Cl2 exhibiting a slower energy transfer compared to more polar solvents like ethanol, DMSO, or THF acs.org. The detailed analysis of how polyatomic bath molecules gain energy from the solute, specifically the partitioning of energy flux into translational, rotational, and vibrational degrees of freedom of the solvent molecules, is crucial for understanding chemical reaction dynamics in solution mpg.de.

Insights into Solvent Reorganization Induced by Chemical Reactions in CD2Cl2

Computational and spectroscopic studies provide crucial insights into the dynamic interplay between solvent molecules and reacting species, particularly concerning solvent reorganization during chemical transformations in CD2Cl2. Research on F-atom reactions in polar organic solvents, including CD2Cl2, has revealed that the spectral evolution of the deuterium fluoride (DF) products effectively probes the solvent reorganization induced by these chemical reactions. ereztech.com

In the context of F-atom reactions in CD2Cl2, the dynamics of vibrational relaxation for DF products are observed to be similar to those in CD3CN, with a notable difference: the v=2→1 relaxation is faster than v=1→0 in CD2Cl2, consistent with the absence of resonant coupling to solvent modes. ereztech.com Immediately following formation, DF is vibrationally excited and in an orientation that prevents hydrogen-bonding with the solvent. ereztech.com Comparative studies with gas-phase data indicate that the solvent in liquid CD2Cl2 and CD3CN leads to partial quenching of the nascent DF vibrational excitation, although the products still form highly vibrationally excited. ereztech.com Vibrational frequencies serve as sensitive reporters of the local, dynamic environment of the molecule, providing information on vibrational cooling and the restructuring of the solvent as the system approaches post-reaction equilibrium. ereztech.com

Theoretical Models for Transport Processes in this compound Solutions

Theoretical models are indispensable tools for understanding and predicting transport processes in solutions, including those involving this compound. These models help to characterize phenomena such as diffusion and ion association, which are critical for various electrochemical and chemical applications. While specific theoretical models directly formulated for CD2Cl2 are often extensions of those for its non-deuterated counterpart, dichloromethane (B109758) (DCM), the principles remain highly relevant due to their structural and chemical similarities. Studies on mass transport in polymer films, for instance, often employ membrane diffusion models, which are applicable to understanding solvent movement within such matrices. fishersci.se Furthermore, rigorous theoretical analyses of ion association effects on direct current conductivity, current-potential behavior, and limiting current density in electrolytes provide fundamental insights into ion transport mechanisms.

Analysis of Ion Association Effects on Limiting Currents in CD2Cl2

Ion association significantly influences the electrochemical behavior of species in solutions, affecting properties such as limiting currents and conductivity. In dichloromethane (DCM) solutions, which serve as a strong analogue for CD2Cl2, the presence of ion pairing effects on voltammetry has been widely reported for various metallocenes, such as ferrocene (B1249389) and decamethylferrocene (DMFc). wikipedia.orgrsc.org The formation of ion pairs is fundamentally a competition between the solvent and the counter ion for interaction with the dissolved ion. rsc.org